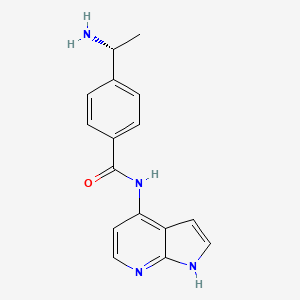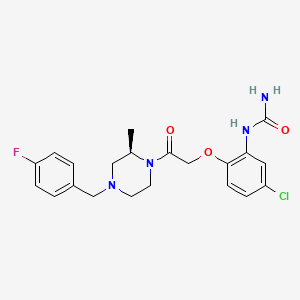
NAADP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid-adenine dinucleotide phosphate is a nicotinic acid dinucleotide that is NADP(+) in which the carboxamide group on the pyridine ring is replaced by a carboxy group. It has a role as a calcium channel agonist, a signalling molecule and a metabolite. It is functionally related to a NADP(+). It is a conjugate acid of a nicotinate-adenine dinucleotide phosphate(4-).
Wissenschaftliche Forschungsanwendungen
Krebstherapie
NAADP spielt aufgrund seiner Beteiligung am NAD+-Stoffwechsel eine bedeutende Rolle bei der Krebsentwicklung. Tumorzellen benötigen erhöhte Mengen an NAD+ und ATP für schnelles Wachstum und Proliferation. Die gezielte Ansteuerung von Enzymen, die für die NAD+-Biosynthese unerlässlich sind, wie z. B. NMN-Adenylyltransferase-Isoformen, mit this compound-Analoga hat sich als vielversprechende Antikrebsstrategie erwiesen .
Calcium-Signalübertragung in Immunzellen
This compound ist ein potenter, Calcium-mobilisierender sekundärer Botenstoff, der in Gedächtnis-CD4+-T-Zellen aktiv ist. Er beeinflusst die Aktivierung des T-Zell-Rezeptors (TCR) und wirkt sich auf nachgeschaltete Effektorfunktionen wie Proliferation und Zytokinproduktion aus. Die this compound-vermittelte Calcium-Signalübertragung spielt eine entscheidende Rolle in der Immunantwort .
Neurodegenerative Erkrankungen
Die Erhöhung des NAD+-Spiegels, den this compound beeinflusst, hat sich als potenziell wirksam erwiesen, um neurodegenerative Erkrankungen abzuschwächen. Die Verabreichung von NAD+-Vorläufern, zu denen auch this compound gehören kann, verbessert die Zellfunktionen und die Lebensspanne bei Modellorganismen, was auf eine Rolle bei der Bekämpfung altersbedingter Krankheiten hindeutet .
Stoffwechselstörungen
This compound-assoziierte Pfade sind an der Verbesserung des Glukose- und Lipidstoffwechsels beteiligt. Dies ist besonders relevant bei Erkrankungen wie Diabetes, bei denen this compound-Analoga durch Beeinflussung des NAD+-Spiegels und des Stoffwechsels möglicherweise zur Behandlung der Krankheit beitragen können .
Herz-Kreislauf-Gesundheit
This compound hat Auswirkungen auf den Schutz des Herzens vor ischämischer Schädigung und die Verbesserung der ventrikulären Funktion in Herzinsuffizienzmodellen. Dies ist mit seiner Rolle in der Calcium-Signalübertragung und der Regulation des NAD+-Spiegels verbunden, die für die Funktion des Herzmuskels unerlässlich sind .
Zelluläre Homöostase und Redoxreaktionen
Als Coenzym in Redoxreaktionen ist this compound für die Aufrechterhaltung der zellulären Homöostase unerlässlich. Es dient als Substrat für Enzyme, die an posttranslationalen Modifikationen beteiligt sind, und beeinflusst so verschiedene zelluläre Prozesse .
Arzneimittelforschung und -entwicklung
This compound-Analoga werden synthetisiert und auf ihr Potenzial als diskriminierende Inhibitoren humaner NMN-Adenylyltransferase-Isoformen untersucht. Dies hat Auswirkungen auf die Entwicklung neuer Medikamente, die auf spezifische Pfade abzielen, die von this compound beeinflusst werden .
Calcium-Signalübertragungsforschung
This compound ist ein wichtiger Akteur bei der Untersuchung von Calcium-Signalübertragungsmechanismen. Seine Rolle als Auslöser für die Calciumfreisetzung aus intrazellulären Speichern hat es zu einem Forschungsobjekt für das Verständnis gemacht, wie Calciumsignale innerhalb von Zellen initiiert und weitergeleitet werden .
Wirkmechanismus
Target of Action
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a naturally occurring nucleotide that has been shown to be involved in the release of Ca2+ from intracellular stores in a wide variety of cell types, tissues, and organisms . The primary targets of this compound are novel Ca2+ channels located on acidic organelles . Current evidence suggests that this compound may function as a trigger to initiate a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . Recent studies have identified HN1L/JPT2 as a high-affinity this compound binding protein that is essential for the modulation of Ca2+ channels .
Mode of Action
This compound interacts with its targets, the Ca2+ channels, to initiate a Ca2+ signal. This signal is then amplified by other Ca2+ release mechanisms . The molecular mechanisms involved in the Ca2+ mobilizing activity of this compound have been a matter of many discussions in the past years. Two hypotheses evolved: (i) this compound activates type 1 ryanodine receptor (RYR1) localized on endoplasmic reticulum (ER) Ca2+ stores, or (ii) this compound’s target organelles are acidic endo-lysosomal stores .
Biochemical Pathways
This compound is involved in the release of Ca2+ from intracellular stores, acting as a second messenger in numerous cell types . It operates in both invertebrate and vertebrates . This compound exerts these effects by activating two-pore channels (TPCs), an ancient family of eukaryotic intracellular ligand- and/or voltage-gated ion channels localized within the endolysosomal system .
Pharmacokinetics
It is known that this compound is a naturally occurring nucleotide involved in the release of ca2+ from intracellular stores . The responsiveness of cells to this compound can be decreased upon gene silencing of HN1L/JPT2 by shRNA .
Result of Action
The result of this compound action is the release of Ca2+ from intracellular stores, initiating a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . This leads to various cellular responses depending on the cell type and the physiological or pathological context.
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the responsiveness of cells to this compound can be decreased upon gene silencing of HN1L/JPT2 by shRNA . Moreover, the this compound-mediated Ca2+ increase and cADPR production were markedly reduced in cardiomyocytes obtained from CD38 knockout mice .
Biochemische Analyse
Biochemical Properties
Nicotinate Adenine Dinucleotide Phosphate interacts with various enzymes, proteins, and other biomolecules. It binds to and opens Ca2+ channels on intracellular organelles, thereby increasing the intracellular Ca2+ concentration . This action is similar to its mechanistic cousins, IP3 and cyclic adenosine diphosphoribose .
Cellular Effects
Nicotinate Adenine Dinucleotide Phosphate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular processes through its role in increasing the intracellular Ca2+ concentration . This modulation affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Nicotinate Adenine Dinucleotide Phosphate involves its binding interactions with biomolecules and its effects on enzyme activation and changes in gene expression . It activates a novel Ca2+ release channel distinct from the relatively well-characterized IP3 and ryanodine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nicotinate Adenine Dinucleotide Phosphate can change over time. Studies have shown that it contributes to the development of maladaptive cardiac hypertrophy via Ca2+ signaling .
Metabolic Pathways
Nicotinate Adenine Dinucleotide Phosphate is involved in several metabolic pathways. It is synthesized via a redox cycle between NAADPH and NAADP in T cells . Oxidation of NAADPH is catalyzed by dual NADPH oxidase DUOX2 and reduction of this compound by glucose 6-phosphate dehydrogenase .
Subcellular Localization
Nicotinate Adenine Dinucleotide Phosphate is localized in the endoplasmic reticulum and acidic endo-lysosomal stores . It activates type 1 ryanodine receptor localized on endoplasmic reticulum Ca2+ stores, or its target organelles are acidic endo-lysosomal stores and Ca2+ mobilization proceeds via two-pore channels .
Eigenschaften
CAS-Nummer |
5502-96-5 |
|---|---|
Molekularformel |
C21H27N6O18P3 |
Molekulargewicht |
744.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI-Schlüssel |
QOTXBMGJKFVZRD-HISDBWNOSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O |
Piktogramme |
Irritant |
Synonyme |
NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)









![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)
